molecular formula C11H25Cl2N B189245 N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No. 115555-77-6

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Cat. No. B189245
Key on ui cas rn: 115555-77-6
M. Wt: 242.23 g/mol
InChI Key: UURRECHSOADBEG-UHFFFAOYSA-N
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Patent
US06846936B2

Procedure details

288.4 g (3.392 mol) of 20% aqueous ammonia are introduced into a 1 l reactor and then 618 g (1.696 mol) of 1-dibutylamino-3-chloropropane hydrochloride (assay 66.5%) are added over 10 minutes and at ambient temperature (22±2° C.). The mixture is stirred for 45 minutes at ambient temperature and is left to separate by settling for 30 minutes. The lower aqueous phase (pH=11) is removed and the organic phase is washed with 300 ml of deionized water at ambient temperature. Stirring is carried out for 30 minutes, separation by settling is carried out for 30 minutes and the lower aqueous phase (pH=9) is removed.
Quantity
288.4 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.Cl.[CH2:3]([N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][Cl:11])[CH2:4][CH2:5][CH3:6]>>[CH2:3]([N:7]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][Cl:11])[CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
288.4 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
618 g
Type
reactant
Smiles
Cl.C(CCC)N(CCCCl)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
to separate
WAIT
Type
WAIT
Details
by settling for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase (pH=11) is removed
WASH
Type
WASH
Details
the organic phase is washed with 300 ml of deionized water at ambient temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is carried out for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separation
WAIT
Type
WAIT
Details
by settling is carried out for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the lower aqueous phase (pH=9) is removed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(CCC)N(CCCCl)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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